
Amyloid b-Protein (17-40) Ammonium
Overview
Description
Amyloid β-Protein (17-40) Ammonium (Aβ17-40) is a truncated fragment of the amyloid β-protein (Aβ), a peptide central to Alzheimer’s disease (AD) research. Derived from the amyloid precursor protein (APP), Aβ17-40 is generated via the non-amyloidogenic pathway through sequential cleavage by α- and γ-secretases, producing the p3 peptide (a mixture of Aβ17-40 and Aβ17-42) . This fragment spans residues 17–40 of the full-length Aβ sequence and is characterized by the amino acid sequence LVFFAEDVGSNKGAIIGLMVGGVV . Its ammonium salt form enhances solubility and stability for experimental applications .
Key physicochemical properties include:
- Molecular formula: C₁₁₀H₁₇₈N₂₆O₃₁S
- Molecular weight: 2392.85 g/mol
- Purity: ≥98.0% (HPLC) with ≤12.0% acetate content .
Aβ17-40 is implicated in diffuse plaque formation in AD brains, though it is less aggregation-prone than longer Aβ isoforms like Aβ42 .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Methods
Boc/Bzl Strategy for Stepwise Assembly
The tert-butoxycarbonyl (Boc)/benzyl (Bzl) SPPS approach has been historically employed for Aβ peptides due to its compatibility with hydrophobic sequences. For Aβ(17-40), synthesis begins on a p-methylbenzhydrylamine (MBHA) resin, with Boc-protected amino acids activated via benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBop). Coupling efficiencies for hydrophobic residues (e.g., Val18, Phe19) are enhanced using 25% dimethyl sulfoxide (DMSO) in dimethylformamide (DMF) to prevent aggregation .
Side-Chain Protection Schemes
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Lys28 and Lys29 : Protected with 2-chlorobenzyloxycarbonyl (Cl-Z) groups to minimize side reactions.
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Glu22 and Asp23 : Benzyl (Bzl) esters prevent β-sheet formation during synthesis.
Post-assembly, the peptide-resin is treated with hydrogen fluoride (HF) containing 10% anisole for 2 hours at −10°C to cleave the peptide while retaining side-chain protections.
Fmoc/tBu Strategy with ChemMatrix Resin
Modern protocols favor 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) chemistry for its reduced toxicity. Aβ(17-40) is synthesized on ChemMatrix Rink amide resin (0.2 mmol/g loading) using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) activation. His14, if present in longer fragments, requires trityl (Trt) protection and double coupling at 50°C to suppress racemization .
Recombinant Expression Systems
Escherichia coli-Based Production
Aβ(17-40) can be expressed as a methionylated precursor (Met-Aβ(17-40)) in E. coli BL21(DE3) using a pET vector system. The coding sequence is optimized for bacterial codon usage, and expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 37°C for 4 hours. Inclusion bodies containing the peptide are solubilized in 8 M urea, pH 10.5, to prevent premature aggregation .
Yield Optimization
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Fermentation Scale : Yields reach 15–30 mg/L in high-density cultures (OD600 = 12).
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Methionine Excision : Co-expression with methionine aminopeptidase reduces N-terminal methionine retention to <5% .
Purification Techniques
Ion-Exchange Chromatography
Crude Aβ(17-40) (from SPPS or recombinant sources) is purified using diethylaminoethyl (DEAE) Sepharose in batch mode. Elution with a 50–300 mM NaCl gradient in 20 mM Tris-HCl (pH 8.5) separates truncated impurities (e.g., Aβ(25-40)) from the full-length product. Fractions are monitored at 280 nm, with Aβ(17-40) eluting at 125–150 mM NaCl .
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Final polishing uses a C18 column (5 μm, 250 × 10 mm) with a 20–50% acetonitrile gradient in 0.1% trifluoroacetic acid (TFA). The ammonium form is generated by lyophilizing HPLC-purified peptide and reconstituting it in 10 mM ammonium acetate (pH 7.0) .
Table 1: Purification Efficiency Across Methods
Method | Purity (%) | Yield (mg/L) | Time (h) |
---|---|---|---|
SPPS (Boc/Bzl) | 85–90 | 12–18 | 120 |
Recombinant + IEC | 95–98 | 15–30 | 24 |
SPPS (Fmoc/tBu) + HPLC | >99 | 8–12 | 72 |
Analytical Characterization
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms the molecular mass of Aβ(17-40) ammonium as 2987.4 Da (theoretical: 2987.2 Da). Post-translational modifications, such as oxidation at Met35, are quantified using electrospray ionization (ESI) MS/MS .
Circular Dichroism (CD) Spectroscopy
In 10 mM ammonium phosphate (pH 7.4), Aβ(17-40) exhibits a β-sheet content of 42 ± 5% after 24-hour incubation, compared to 55 ± 3% for Aβ(1-40) .
Challenges and Optimization Strategies
Aggregation During Synthesis
Hydrophobic residues (Val24, Ile31, Val36) drive self-assembly, reducing coupling efficiencies. Strategies include:
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Solvent Systems : 30% hexafluoroisopropanol (HFIP) in DMF disrupts β-sheet nuclei.
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Pseudoproline Dipeptides : Incorporating Thr32-Ser33 as a pseudoproline enhances solubility .
Oxidation of Methionine
Methionine at position 35 oxidizes to sulfoxide during storage. Stabilization involves lyophilization under argon with 1% (w/v) dithiothreitol (DTT) and storage at −80°C .
Applications in Research
Aggregation Kinetics
Aβ(17-40) ammonium aggregates 40% slower than full-length Aβ(1-42) in thioflavin T (ThT) assays, with a lag phase of 8 ± 1 hours versus 3 ± 0.5 hours .
Structural Studies
Nuclear magnetic resonance (NMR) in ammonium dodecylphosphocholine (DPC) micelles reveals a helical conformation between residues 22–28, critical for interactions with lipid membranes .
Scientific Research Applications
Biochemical Properties and Aggregation Studies
Amyloid β-proteins, particularly the 17-40 fragment, are known for their ability to aggregate into various structures, including dimers and fibrils. These aggregates are implicated in synaptic dysfunction and neuronal toxicity.
Aggregation Mechanisms
- Dimer Formation : Studies indicate that Aβ dimers can stabilize fibril intermediates, which differ from monomer aggregation pathways. This stabilization is crucial as it highlights the role of nonfibrillar assemblies in AD pathology .
- Fibrillogenesis : The aggregation of Aβ into fibrils is a key event in AD. Research has shown that manipulating the aggregation pathway can reduce toxicity associated with fibril formation. For instance, peptides designed to inhibit β-sheet formation have demonstrated protective effects on neurons exposed to Aβ toxicity .
Neurotoxicity and Synaptic Impairment
The neurotoxic effects of amyloid β-proteins are well-documented. The 17-40 fragment contributes to synaptic impairment, which is often observed before significant neuronal loss occurs in AD patients.
Mechanisms of Toxicity
- Synaptotoxicity : Research has identified soluble assemblies of Aβ, including the 56-kDa assembly termed Aβ*56, as potent disruptors of memory function in animal models. These assemblies do not necessarily correlate with plaque formation but are linked to cognitive decline .
- Inhibition of Long-Term Potentiation (LTP) : Specific Aβ aggregates have been shown to inhibit LTP, a process essential for memory formation, thereby elucidating their role in synaptic dysfunction .
Therapeutic Applications
Given the detrimental effects of amyloid β-proteins, especially the 17-40 variant, there is significant interest in developing therapeutic strategies targeting these aggregates.
Potential Therapeutics
- Aggregation Inhibitors : Compounds that can prevent or reverse the aggregation of Aβ peptides are being investigated. For example, certain modified peptides have been shown to reduce β-sheet formation and promote less toxic conformations .
- Neuroprotective Strategies : Research indicates that specific peptide modifications can protect neuronal cells from Aβ-induced apoptosis and toxicity. By promoting alternative conformations that do not aggregate into toxic forms, these strategies could provide therapeutic benefits .
Case Studies and Experimental Findings
Several studies have highlighted the applications of amyloid β-protein (17-40) ammonium in understanding AD mechanisms and developing potential treatments.
Mechanism of Action
The mechanism of action of Amyloid b-Protein (17-40) Ammonium involves its aggregation into amyloid fibrils. These fibrils disrupt cellular processes, leading to neuronal damage. The peptide interacts with cell surface receptors and intracellular proteins, triggering pathways that result in cell death and inflammation .
Comparison with Similar Compounds
Comparison with Similar Amyloid β-Protein Fragments
Structural and Functional Differences
Table 1: Comparative Analysis of Aβ Fragments
Key Findings :
Aggregation Behavior :
- Aβ17-40 exhibits lower aggregation propensity compared to Aβ1-42 and Aβ25-35 due to its truncated hydrophobic C-terminal domain .
- Shorter fragments like Aβ16-22 and Aβ25-35 form β-sheet structures rapidly, facilitating fibril nucleation .
Pathological Relevance :
- Aβ17-40 is a major component of diffuse plaques, which are less dense than Aβ42-rich senile plaques .
- Aβ1-42 and Aβ25-35 are strongly associated with neuronal toxicity and oxidative stress .
Solubility and Stability :
- The ammonium salt formulation of Aβ17-40 improves solubility in aqueous buffers (e.g., PBS), unlike hydrophobic fragments like Aβ25-35, which require organic solvents .
Biological Activity
Amyloid β-proteins (Aβ) are significant in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). The Aβ(17-40) fragment is a specific segment of the larger Aβ peptide, which has been implicated in various pathological processes. This article explores the biological activity of Aβ(17-40) ammonium, focusing on its structure, aggregation properties, neurotoxicity, and potential therapeutic implications.
1. Structure and Properties
The Aβ(17-40) peptide is derived from the amyloid precursor protein (APP) and is characterized by its hydrophobic nature. The amino acid sequence plays a crucial role in its biological activity, influencing aggregation and interactions with other proteins.
Table 1: Amino Acid Composition of Aβ(17-40)
Position | Amino Acid | Properties |
---|---|---|
17 | Valine | Hydrophobic |
18 | Phenylalanine | Aromatic |
19 | Glutamate | Polar |
20 | Glycine | Non-polar |
21 | Alanine | Non-polar |
22 | Glycine | Non-polar |
23 | Serine | Polar |
24 | Threonine | Polar |
25 | Valine | Hydrophobic |
26 | Isoleucine | Hydrophobic |
27 | Leucine | Hydrophobic |
28 | Glutamate | Polar |
29 | Glutamine | Polar |
30 | Glycine | Non-polar |
31 | Serine | Polar |
32 | Valine | Hydrophobic |
33 | Asparagine | Polar |
34 | Glycine | Non-polar |
35 | Proline | Non-polar |
36 | Serine | Polar |
37 | Glycine | Non-polar |
38 | Valine | Hydrophobic |
39 | Alanine | Non-polar |
40 | Glycine | Non-polar |
2. Aggregation and Fibrillogenesis
Aβ(17-40) has been shown to aggregate into oligomers and fibrils, which are linked to neurotoxicity. The aggregation process involves several stages, including nucleation and elongation, influenced by environmental factors such as pH and ionic strength.
Case Study: Aggregation Kinetics
Research has demonstrated that the presence of certain ions can accelerate the aggregation of Aβ(17-40). For instance, studies using mass spectrometry have revealed that the peptide forms stable oligomers under physiological conditions, which may contribute to synaptic dysfunction observed in AD .
3. Neurotoxicity
The neurotoxic effects of Aβ(17-40) are primarily attributed to its ability to disrupt cellular homeostasis. It can induce oxidative stress, promote calcium influx, and activate inflammatory pathways.
Table 2: Neurotoxic Effects of Aβ(17-40)
Mechanism | Effect |
---|---|
Oxidative Stress | Increases reactive oxygen species (ROS) |
Calcium Dysregulation | Leads to excitotoxicity |
Inflammation | Activates microglia and astrocytes |
In vitro studies have shown that exposure to Aβ(17-40) can lead to significant neuronal cell death in cortical cultures, highlighting its role in AD pathology .
4. Therapeutic Implications
Given the detrimental effects of Aβ(17-40), targeting its aggregation or toxicity presents a potential therapeutic strategy. Small molecules and peptides that inhibit fibrillogenesis or promote clearance of aggregated forms are under investigation.
Case Study: Inhibitors of Aβ Aggregation
Recent studies have identified several compounds that can inhibit the aggregation of Aβ peptides, including Aβ(17-40). For example, DNAJB6 chaperone proteins have shown promise in preventing amyloid formation . These findings suggest that enhancing the cellular mechanisms for protein quality control may provide a viable therapeutic approach.
5. Conclusion
The biological activity of Amyloid β-Protein (17-40) ammonium is critical in understanding its role in Alzheimer’s disease. Its propensity to aggregate into neurotoxic forms underscores the importance of developing targeted therapies aimed at modulating its activity. Continued research into the mechanisms underlying its aggregation and toxicity will be vital for advancing treatment strategies for neurodegenerative diseases.
Chemical Reactions Analysis
Aggregation Behavior Under Ammonium Conditions
Ammonium hydroxide (NH₄OH) is used to solubilize Aβ peptides, including Aβ17-40, by disrupting pre-existing aggregates. Key findings include:
Solubility and Oligomerization
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NH₄OH treatment : Prevents aggregation by maintaining Aβ17-40 in a monomeric or low-molecular-weight (LMW) state. This is critical for studying seed-free aggregation kinetics .
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Aggregation kinetics : Without NH₄OH, Aβ17-40 forms β-sheet-rich fibrils within hours. Dynamic light scattering (DLS) reveals rapid formation of 50–100 nm aggregates in neutral buffers .
Comparative aggregation rates :
Condition | Aggregation Rate (Aβ17-40) | Primary Aggregate Size |
---|---|---|
NH₄OH-treated | Delayed (≥24 hrs) | <10 kDa (monomers) |
Untreated (PBS) | Immediate (≤1 hr) | 50–100 nm (fibrils) |
Metal Ion Interactions
Aβ17-40 binds divalent metals like Cu²⁺ and Zn²⁺, altering its reactivity:
Copper Binding
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Binding site : Histidine residues (e.g., His13, His14) coordinate Cu²⁺, stabilizing oligomers .
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Redox activity : Cu²⁺-Aβ17-40 complexes catalyze reactive oxygen species (ROS) production, exacerbating oxidative stress .
Zinc Binding
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Effect on aggregation : Zn²⁺ induces amorphous aggregates rather than fibrils. FTIR shows reduced β-sheet content (from 45% to 25%) in Zn²⁺-treated Aβ17-40 .
Proteolytic Processing
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α-Secretase cleavage : Generates Aβ17-40 directly from APP. This non-amyloidogenic pathway reduces full-length Aβ42 production .
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Neprilysin degradation : Aβ17-40 is less resistant to proteolysis than Aβ42, with a half-life of ~2 hrs vs. >6 hrs .
Cross-Linking Reactions
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BS³ cross-linking : Stabilizes Aβ17-40 dimers and trimers, confirming oligomerization via hydrophobic C-terminal interactions .
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Glutaraldehyde treatment : Induces higher-order aggregates (≥50 kDa), detectable via SDS-PAGE .
Pathological Relevance
Q & A
Basic Research Questions
Q. What are the structural characteristics of Amyloid β-Protein (17-40) and how do they influence its aggregation propensity?
Amyloid β-Protein (17-40) consists of 24 residues (LVFFAEDVGSNKGAIIGLMVGGVV), with hydrophobic domains (e.g., LVFFA) critical for β-sheet formation and aggregation. The C-terminal region (e.g., MVGGVV) enhances hydrophobicity, promoting fibril nucleation. Methodological analysis includes circular dichroism (CD) spectroscopy to monitor β-sheet content, nuclear magnetic resonance (NMR) for residue-specific interactions, and molecular dynamics (MD) simulations to predict aggregation pathways .
Q. How is Aβ (17-40) generated in vivo, and what distinguishes it from full-length Aβ isoforms (e.g., Aβ1-40/42)?
Aβ (17-40) is produced via the non-amyloidogenic cleavage of amyloid precursor protein (APP) by α- and γ-secretases, forming the p3 peptide. Unlike Aβ1-40/42, it lacks the N-terminal domain (residues 1–16), altering aggregation kinetics and toxicity profiles. Comparative studies use size exclusion chromatography (SEC) to isolate truncated isoforms and thioflavin T (ThT) fluorescence to quantify fibril formation rates .
Q. What experimental models are suitable for studying Aβ (17-40) aggregation in vitro?
Standard protocols involve incubating synthetic Aβ (17-40) ammonium salts in PBS or Tris-HCl buffers (pH 7.4) at 37°C with agitation. Aggregation is monitored via transmission electron microscopy (TEM) for fibril morphology, atomic force microscopy (AFM) for oligomer visualization, and Western blotting with oligomer-specific antibodies (e.g., A11) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxic mechanisms of Aβ (17-40) oligomers versus fibrils?
Discrepancies arise from variability in oligomer preparation (e.g., shaking vs. quiescent conditions) and detection methods. To address this:
- Use cross-validated toxicity assays (e.g., MTT, LDH release, and caspase-3 activation).
- Apply oligomer-specific antibodies (e.g., A11) in immunohistochemistry to confirm target engagement in cellular models.
- Standardize protocols using SEC-purified oligomers and fibrils .
Q. What strategies optimize the design of Aβ (17-40) mutants to study structure-toxicity relationships?
Site-directed mutagenesis targeting hydrophobic residues (e.g., F19A, V24G) disrupts β-sheet propensity. Functional validation includes:
- Surface plasmon resonance (SPR) to measure lipid membrane binding affinity.
- Synaptosome preparations to assess synaptic vesicle leakage.
- Transgenic Caenorhabditis elegans models expressing human Aβ (17-40) variants for in vivo toxicity screening .
Q. How do pH and ionic strength modulate Aβ (17-40) aggregation kinetics, and how should these factors be controlled experimentally?
Aβ (17-40) aggregation is pH-sensitive, with faster fibrillation at pH ≤5 (mimicking endosomal conditions). Ionic strength >100 mM NaCl accelerates aggregation by shielding electrostatic repulsions. To standardize assays:
- Use buffer systems with chelators (e.g., EDTA) to minimize metal-ion interference.
- Employ microfluidic devices to replicate physiological shear forces.
- Quantify β-sheet content via Fourier-transform infrared spectroscopy (FTIR) .
Q. What advanced imaging techniques differentiate between soluble oligomers and insoluble fibrils in Aβ (17-40) studies?
Super-resolution microscopy (e.g., STORM/PALM) achieves nanoscale resolution of oligomer distribution. Cryo-EM provides high-resolution fibril structures, while fluorescence lifetime imaging (FLIM) detects oligomer-induced membrane fluidity changes in live cells .
Q. Methodological Considerations
Q. How should researchers address batch-to-batch variability in synthetic Aβ (17-40) peptides?
- Characterize peptides via HPLC (>95% purity) and mass spectrometry.
- Pre-treat with hexafluoroisopropanol (HFIP) to dissolve pre-formed aggregates.
- Include internal controls (e.g., commercially validated Aβ1-42) in parallel assays .
Q. What statistical approaches are recommended for analyzing Aβ (17-40) aggregation data with high variability?
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H178N26O31S/c1-22-61(17)90(106(162)118-51-80(141)121-71(43-55(5)6)99(155)125-70(39-41-168-21)97(153)132-85(56(7)8)104(160)116-48-78(139)114-49-82(143)130-87(58(11)12)108(164)134-89(60(15)16)110(166)167)136-109(165)91(62(18)23-2)135-93(149)63(19)119-79(140)50-115-95(151)68(36-30-31-40-111)124-101(157)74(46-77(113)138)127-103(159)76(53-137)122-81(142)52-117-105(161)86(57(9)10)133-102(158)75(47-84(146)147)128-96(152)69(37-38-83(144)145)123-92(148)64(20)120-98(154)72(44-65-32-26-24-27-33-65)126-100(156)73(45-66-34-28-25-29-35-66)129-107(163)88(59(13)14)131-94(150)67(112)42-54(3)4/h24-29,32-35,54-64,67-76,85-91,137H,22-23,30-31,36-53,111-112H2,1-21H3,(H2,113,138)(H,114,139)(H,115,151)(H,116,160)(H,117,161)(H,118,162)(H,119,140)(H,120,154)(H,121,141)(H,122,142)(H,123,148)(H,124,157)(H,125,155)(H,126,156)(H,127,159)(H,128,152)(H,129,163)(H,130,143)(H,131,150)(H,132,153)(H,133,158)(H,134,164)(H,135,149)(H,136,165)(H,144,145)(H,146,147)(H,166,167)/t61-,62-,63-,64-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-,87-,88-,89-,90-,91-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAFHCYMOBODRG-FZSVSODXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H178N26O31S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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